(3-Propoxyphenyl)methanamine hydrochloride

Description

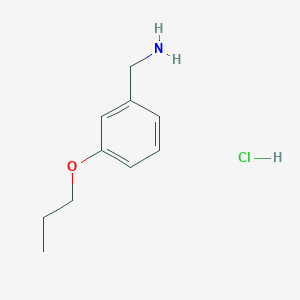

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-propoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-6-12-10-5-3-4-9(7-10)8-11;/h3-5,7H,2,6,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWOBIDEBKQWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610498 | |

| Record name | 1-(3-Propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467462-57-3 | |

| Record name | Benzenemethanamine, 3-propoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467462-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-propoxyphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Propoxyphenyl Methanamine Hydrochloride and Its Analogues

Synthetic Routes for (3-Propoxyphenyl)methanamine Hydrochloride

The efficient and scalable synthesis of this compound is crucial for its further investigation and potential applications. This section explores various facets of its preparation, from the development of synthetic strategies to the optimization of the final salt formation and purification.

Development of Efficient and Scalable Preparative Strategies

The synthesis of primary benzylamines like (3-Propoxyphenyl)methanamine can be approached through several established methodologies, which can be adapted for efficiency and scalability. A common and effective strategy is the reductive amination of the corresponding aldehyde, 3-propoxybenzaldehyde (B1271455). This reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia (B1221849) source, followed by in-situ reduction to the desired primary amine. masterorganicchemistry.comorganic-chemistry.org Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity and operational simplicity. masterorganicchemistry.comcommonorganicchemistry.com

Another viable and increasingly popular method is the direct N-alkylation of benzyl (B1604629) alcohols with ammonia or ammonia surrogates. nih.govacs.orgnih.govacs.orgresearchgate.net This "borrowing hydrogen" methodology, often catalyzed by transition metals like nickel, offers a more atom-economical and sustainable route, starting from 3-propoxybenzyl alcohol. nih.govacs.orgnih.govacs.orgresearchgate.net The key challenge in this approach is to control the reaction to favor the formation of the primary amine and minimize the overalkylation to secondary and tertiary amines. nih.govacs.orgacs.org

For large-scale synthesis, factors such as the availability and cost of starting materials, reaction conditions (temperature, pressure), catalyst selection and loading, and the ease of product isolation and purification are critical considerations. nih.govresearchgate.net A scalable synthesis of a cyclopropylamine (B47189) hydrochloride, for instance, was achieved through a Curtius degradation of the corresponding carboxylic acid, a method that could potentially be adapted. nih.govresearchgate.net

| Synthetic Strategy | Typical Precursors | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Reductive Amination | Benzaldehyde derivative (e.g., 3-propoxybenzaldehyde), Ammonia source | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Well-established, good functional group tolerance, mild conditions. masterorganicchemistry.comcommonorganicchemistry.com | Stoichiometric use of hydride reagents, potential for side reactions. researchgate.net |

| N-Alkylation of Benzyl Alcohols | Benzyl alcohol derivative (e.g., 3-propoxybenzyl alcohol), Ammonia source | Heterogeneous Ni catalysts. nih.govacs.orgnih.govacs.orgresearchgate.net | Atom-economical, sustainable, uses readily available precursors. nih.govacs.org | Overalkylation to secondary and tertiary amines, requires catalyst optimization. nih.govacs.orgacs.org |

Exploration of Precursor Reactivity and Selectivity (e.g., from related amines)

The choice of precursor significantly influences the reactivity and selectivity of the synthesis. When starting from 3-propoxybenzaldehyde for reductive amination, the electrophilicity of the carbonyl carbon is a key factor. The reaction conditions can be tuned to control the rate of imine formation and subsequent reduction. For instance, the use of Lewis acids can enhance the reactivity of the aldehyde. commonorganicchemistry.com The selectivity for the primary amine is generally high in reductive amination with ammonia, as the primary amine is less nucleophilic than ammonia under neutral or slightly acidic conditions, thus disfavoring the formation of the secondary amine.

In the case of direct amination of 3-propoxybenzyl alcohol, the reactivity of the alcohol needs to be enhanced by the catalyst. The catalyst facilitates the "borrowing" of hydrogen to form an aldehyde intermediate in situ, which then undergoes reductive amination. nih.govacs.orgacs.org The selectivity towards the primary amine is a major challenge, as the newly formed primary amine can compete with ammonia and react with the aldehyde intermediate to form a secondary amine. nih.govacs.orgacs.org Catalyst design and reaction parameter optimization are crucial to achieve high selectivity for the desired primary amine. mdpi.com

Optimization of Salt Formation and Purification Protocols (e.g., hydrochloride salt precipitation)

The final step in the synthesis is the formation and purification of the hydrochloride salt. The free base of (3-Propoxyphenyl)methanamine is typically an oil or low-melting solid, and its conversion to the hydrochloride salt facilitates handling, purification, and improves stability. researchgate.net The salt formation is usually achieved by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a solution of hydrogen chloride in an anhydrous solvent or with gaseous hydrogen chloride. echemi.comsciencemadness.orgnih.gov The use of anhydrous conditions is critical to prevent the incorporation of water into the final product, which can affect its physical properties and stability. sciencemadness.org

Purification of the hydrochloride salt often involves recrystallization from an appropriate solvent or solvent mixture to remove impurities. echemi.com The choice of solvent is crucial for obtaining a crystalline product with high purity. Challenges in purification can arise from the presence of inorganic salts if aqueous HCl is used, or from residual starting materials and byproducts. echemi.com In such cases, a workup procedure to isolate the free base, wash it, and then perform the salt formation can be beneficial. echemi.com Techniques such as washing the crude salt with a non-polar solvent can help remove organic impurities. nih.gov

Design and Synthesis of Structurally Related Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the need to understand its structure-activity relationships, particularly for its potential as a 5-HT6 receptor antagonist. acs.orgtandfonline.comnih.govmdpi.comnih.gov

Rational Design Principles for Structure-Activity Relationship Investigations

The rational design of analogues often focuses on modifying specific parts of the molecule to probe their interaction with the biological target. For 5-HT6 receptor antagonists, key structural features often include an aromatic core, a basic amine function, and a linker of appropriate length and flexibility. acs.orgtandfonline.com The propoxy group in (3-Propoxyphenyl)methanamine is a lipophilic substituent that can influence the compound's pharmacokinetic properties and its binding to the receptor.

Design principles for new analogues would involve:

Variation of the Alkoxy Group: Modifying the length and branching of the alkoxy chain (e.g., ethoxy, isopropoxy, butoxy) to explore the impact of lipophilicity and steric bulk on activity.

Positional Isomerism: Moving the propoxy group to the ortho or para positions of the benzene (B151609) ring to investigate the importance of the substitution pattern for receptor binding.

Introduction of other Substituents: Adding other functional groups (e.g., halogens, methyl, trifluoromethyl) to the aromatic ring to modulate electronic properties and binding interactions.

Modification of the Benzylamine (B48309) Moiety: Altering the linker between the aromatic ring and the amine, for example, by introducing a methylene (B1212753) homologue or by incorporating the nitrogen into a heterocyclic ring.

Chemical Modification Strategies (e.g., N-alkylation, aromatic substitution, side chain variation)

Several chemical modification strategies can be employed to synthesize the designed analogues:

N-Alkylation: The primary amine of (3-Propoxyphenyl)methanamine can be readily N-alkylated to produce secondary and tertiary amines. nih.gov This can be achieved through reductive amination with other aldehydes or ketones or by direct alkylation with alkyl halides. masterorganicchemistry.com This modification allows for the exploration of the steric and electronic requirements of the amine binding pocket of the receptor.

Aromatic Substitution: The propoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This allows for the introduction of various substituents onto the aromatic ring. For example, nitration followed by reduction can introduce an amino group, while halogenation can introduce chloro, bromo, or iodo substituents. masterorganicchemistry.comlibretexts.org These modifications can significantly alter the electronic and steric properties of the molecule. Nucleophilic aromatic substitution on alkoxyarenes can also be a viable strategy under certain conditions. nih.gov

Side Chain Variation: The aminomethyl side chain can also be modified. For instance, homologation to an aminoethyl chain can be achieved by starting from 3-propoxyacetophenone or 3-propoxyphenylacetonitrile. youtube.comyoutube.com The carbon atom of the aminomethyl group can also be substituted. nih.gov These modifications can alter the conformation and flexibility of the molecule, which can be critical for receptor binding. nih.govgoogle.com

| Modification Strategy | Target Moiety | Potential Reagents/Reactions | Purpose in SAR Studies |

|---|---|---|---|

| N-Alkylation | Primary Amine | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | Explore steric and electronic requirements of the amine binding site. nih.gov |

| Aromatic Substitution | Phenyl Ring | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Modulate electronic properties and introduce new binding interactions. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org |

| Side Chain Variation | Aminomethyl Linker | Synthesis from corresponding ketones or nitriles | Alter conformation, flexibility, and distance to the amine group. youtube.comyoutube.com |

Stereochemical Control in Chiral Analogue Synthesis (e.g., for (R)-3-Amino-3-(3-propoxyphenyl)propan-1-ol hydrochloride)

Achieving stereochemical control is paramount in the synthesis of chiral analogues such as (R)-3-Amino-3-(3-propoxyphenyl)propan-1-ol hydrochloride, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The synthesis of chiral β-amino alcohols and their 1,3-amino alcohol derivatives can be approached through several strategic methodologies that ensure high enantiomeric excess. acs.orgacs.orgnih.gov

One common strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. diva-portal.org Another powerful approach is substrate control, where the inherent chirality of the starting material dictates the stereochemistry of the newly formed chiral center. diva-portal.org

Reagent-controlled synthesis, which employs chiral reagents or catalysts, is a highly efficient method for inducing asymmetry. diva-portal.org For instance, in the synthesis of β-amino alcohols, asymmetric reduction of β-amino ketones can be achieved using chiral reducing agents to yield either syn- or anti-1,3-amino alcohol derivatives with high diastereoselectivity. acs.org Furthermore, asymmetric, radical C-H amination of alcohols has emerged as a novel strategy. This method can be rendered enantioselective through the use of a chiral copper catalyst in a multi-catalytic system, allowing for the synthesis of a wide array of chiral β-amino alcohols. nih.gov

Mechanistic Aspects of Key Synthetic Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and achieving desired outcomes. For the synthesis of this compound and its analogues, several key carbon-nitrogen bond-forming reactions are of particular importance.

Investigation of Reaction Pathways and Intermediate Formation (e.g., Buchwald-Hartwig, Chan-Lam Coupling, Mannich)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org The generally accepted catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) catalyst, forming an arylpalladium(II) complex. wikipedia.orgnih.gov This is often the rate-determining step. nih.gov The resulting complex then coordinates with the amine, and following deprotonation by a base, a palladium-amido complex is formed. The final step is reductive elimination, which yields the desired aryl amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination. wikipedia.org

Chan-Lam Coupling: As an alternative to the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling utilizes a copper catalyst to couple an aryl boronic acid with an amine. wikipedia.orgnih.gov A key advantage of this reaction is that it can often be conducted at room temperature and is tolerant of air. wikipedia.orgorganic-chemistry.org The mechanism, while complex, is believed to proceed through the formation of a copper-aryl complex. A proposed pathway involves a copper(III)-aryl-amide intermediate that undergoes reductive elimination to form the C-N bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) to continue the catalytic cycle. organic-chemistry.org

Mannich Reaction: The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, such as a ketone. wikipedia.orglibretexts.org The mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.orglibretexts.org The carbonyl compound then tautomerizes to its enol form, which acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of the Mannich base. wikipedia.orglibretexts.org

| Reaction | Catalyst/Reagent | Key Intermediates | General Application |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Arylpalladium(II) complex, Palladium-amido complex | Synthesis of aryl amines from aryl halides |

| Chan-Lam Coupling | Copper | Copper-aryl complex, Copper(III)-aryl-amide | Synthesis of aryl amines from aryl boronic acids |

| Mannich Reaction | Acid or Base | Iminium ion, Enol | Synthesis of β-amino-carbonyl compounds |

Catalysis and Reagent Selection for Enhanced Efficiency (e.g., Propylphosphonic Anhydride (B1165640) (T3P))

The selection of appropriate catalysts and reagents is critical for enhancing the efficiency, yield, and environmental friendliness of a synthesis. Propylphosphonic Anhydride (T3P®) has emerged as a highly effective and "green" coupling reagent, particularly for the formation of amide bonds. curiaglobal.comimperial.ac.uk

T3P® is a non-toxic and non-allergenic reagent that promotes the condensation of carboxylic acids with amines. curiaglobal.com Its by-products are water-soluble, which simplifies purification. curiaglobal.comcommonorganicchemistry.com The mechanism of T3P®-mediated amidation involves the activation of the carboxylic acid. In the presence of a base, the carboxylate attacks T3P® to form a mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. commonorganicchemistry.com

The efficiency of T3P® has been demonstrated in various applications, including the synthesis of complex molecules and in solid-phase peptide synthesis. imperial.ac.ukresearchgate.net Its ability to drive reactions to completion under mild conditions with minimal side products makes it a superior choice over many traditional coupling reagents, especially in large-scale industrial processes. organic-chemistry.orgrxweb-prd.com

Applications in Broader Organic Synthesis Beyond Compound Preparation

The utility of this compound and its analogues extends beyond their potential as final products. Their inherent chemical functionalities make them valuable intermediates and building blocks for the creation of more complex molecular architectures.

Utilization as a Versatile Synthetic Intermediate or Building Block

(3-Propoxyphenyl)methanamine, the free base of the hydrochloride salt, possesses a primary amine and a substituted phenyl ring, making it a bifunctional building block. The primary amine can readily undergo a wide range of chemical transformations. For example, it can be acylated to form amides, reacted with isocyanates to produce ureas, or used in reductive amination to generate secondary or tertiary amines. nih.govrsc.org

The substituted phenyl ring provides a scaffold that can be further functionalized. The propoxy group can potentially be modified, or other positions on the aromatic ring could be subjected to electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups. The versatility of benzylamine derivatives is highlighted by their use in the synthesis of benzylureas and sulfonamides, which are classes of compounds with significant biological activity. nih.govnih.gov

Contribution to Combinatorial Library Synthesis and High-Throughput Chemistry

The structural features of (3-Propoxyphenyl)methanamine make it an excellent candidate for use in combinatorial chemistry and high-throughput synthesis to generate large libraries of related compounds for drug discovery and screening. nih.govescholarship.org The primary amine is a key functional handle for solid-phase synthesis, where the molecule can be attached to a resin and subsequently reacted with a diverse set of building blocks. nih.gov

Sophisticated Analytical and Spectroscopic Characterization of 3 Propoxyphenyl Methanamine Hydrochloride

High-Resolution Chromatographic and Electrophoretic Techniques

Separation sciences play a pivotal role in the analysis of (3-Propoxyphenyl)methanamine hydrochloride, allowing for the quantification of the active ingredient and the detection and identification of any impurities.

Advanced High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for quality control, enabling the separation of the main compound from related substances and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be developed to achieve this separation. The primary amine functional group in the molecule imparts basic properties, which requires careful selection of the mobile phase and column to achieve good peak shape and resolution. Method development often involves screening various columns and mobile phase conditions. nih.gov

Key Methodological Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is commonly the first choice due to its versatility. The selection of a specific C18 column with end-capping is crucial to minimize peak tailing caused by the interaction of the basic amine group with residual silanols on the silica (B1680970) support.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed. For instance, a mobile phase consisting of water with an acidic modifier and acetonitrile (B52724) or methanol (B129727) allows for the effective separation of compounds with varying polarities. Acidic modifiers like formic acid or trifluoroacetic acid are added to the mobile phase to protonate the amine, improving peak shape and ensuring consistent retention. chromatographyonline.com

Detection: A Diode Array Detector (DAD) is commonly used, allowing for the monitoring of elution at multiple wavelengths and providing UV spectral data that can aid in peak identification and purity assessment. nih.gov

As this compound is a primary amine, chiral separation may also be relevant. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins, can be used to resolve enantiomers if the compound is chiral and exists as a racemic mixture. nih.govjsmcentral.org The choice of mobile phase in chiral HPLC is highly dependent on the stationary phase and can range from normal-phase (e.g., hexane/ethanol) to polar organic or reversed-phase modes. chromatographyonline.comjsmcentral.org

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 220 nm and 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its application is primarily focused on the identification of volatile impurities, residual solvents, or potential degradation products. Due to the low volatility and polar nature of the hydrochloride salt, direct analysis is challenging. osti.gov

Primary amines can exhibit poor chromatographic behavior on standard non-polar GC columns, often resulting in broad, tailing peaks. osti.gov To overcome this, derivatization is a common strategy. The primary amine group can be chemically modified to create a less polar, more volatile, and more thermally stable derivative that is more amenable to GC analysis. researchgate.netmdpi.com Common derivatizing agents for amines include acylating agents like pentafluorobenzoyl chloride or silylating agents. researchgate.net

Analytical Approach:

Sample Preparation: The hydrochloride salt is typically neutralized to the free base, extracted into an organic solvent, and then derivatized.

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column). The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase. osti.gov

MS Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to spectral libraries. waters.com

Table 2: Typical GC-MS Operating Conditions for Derivatized Amine Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Ion Source Temp. | 230 °C |

| Mass Range | 40-500 m/z |

| Derivatizing Agent | Pentafluorobenzoyl chloride |

Capillary Electrophoresis (CE) for Amine Separation and Quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species such as amines. nih.gov In its most common form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of analytes in an electric field. nih.gov Positively charged ions like the protonated form of (3-Propoxyphenyl)methanamine will migrate towards the cathode at a rate dependent on their charge-to-size ratio. nih.govmdpi.com

CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. jfda-online.commdpi.com The method can be optimized by adjusting the background electrolyte (BGE) composition, pH, and applied voltage. mdpi.com For instance, a low pH BGE ensures the primary amine is fully protonated and exists as a cation.

The technique can also be adapted for chiral separations by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov This creates a transient diastereomeric complex with the enantiomers of the analyte, leading to different electrophoretic mobilities and enabling their separation.

Table 3: Potential Capillary Electrophoresis Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID |

| Background Electrolyte | 50 mM Sodium Phosphate buffer, pH 2.5 |

| Applied Voltage | +20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) injection for 5 seconds |

| Detection | UV detection at 214 nm |

Advanced Spectroscopic Methods for Elucidating Molecular Architecture

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and exact mass of this compound, serving as a definitive tool for structural confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the substituted benzene (B151609) ring would appear as a complex multiplet. The benzylic protons (CH₂) adjacent to the amine and the aromatic ring would likely appear as a singlet or a narrowly split multiplet. The protons of the propoxy group (-O-CH₂-CH₂-CH₃) would give rise to a triplet, a sextet, and another triplet, characteristic of a propyl chain. The amine protons (-NH₃⁺) may appear as a broad singlet. docbrown.infochemicalbook.com The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The aromatic carbons would resonate in the typical downfield region (110-160 ppm), while the aliphatic carbons of the propoxy group, the benzylic carbon, would appear in the upfield region. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for (3-Propoxyphenyl)methanamine moiety

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~6.8-7.3 (multiplet, 4H) | ~115-130 |

| Benzylic CH₂ | ~4.0 (singlet, 2H) | ~45 |

| -NH₃⁺ | ~8.3 (broad singlet, 3H) | - |

| -O-CH₂- | ~3.9 (triplet, 2H) | ~70 |

| -CH₂-CH₃ | ~1.8 (sextet, 2H) | ~22 |

| -CH₃ | ~1.0 (triplet, 3H) | ~10 |

| Quaternary Aromatic C-O | - | ~159 |

Note: Predictions are relative to TMS and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (e.g., Predicted Collision Cross Section Analysis)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. waters.com For (3-Propoxyphenyl)methanamine (C₁₀H₁₅NO), HRMS can confirm its molecular formula by comparing the measured exact mass of the protonated molecule, [M+H]⁺, with the calculated theoretical mass.

Table 5: HRMS Data for (3-Propoxyphenyl)methanamine

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. Key predicted fragmentation pathways for the [M+H]⁺ ion of (3-Propoxyphenyl)methanamine would include the loss of ammonia (B1221849) (NH₃) and cleavage at the benzylic position or within the propoxy chain.

Ion Mobility Spectrometry (IMS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. nih.govmdpi.com This separation provides a collision cross section (CCS) value, which is a physicochemical property representing the effective area of the ion as it tumbles through a buffer gas. nih.govresearchgate.net While experimental CCS data for this specific compound may not be published, predictive models based on machine learning can be used to calculate a theoretical CCS value. biorxiv.orgsemanticscholar.orgmdpi.com This predicted CCS value can then be used in conjunction with retention time and exact mass to increase confidence in the compound's identification in complex mixtures. biorxiv.org

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopic Characterization

The structural elucidation of this compound is critically dependent on spectroscopic techniques that probe its molecular vibrations and electronic transitions. Fourier-transform infrared (FT-IR) spectroscopy identifies the functional groups by their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the conjugated systems within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound presents a series of absorption bands that confirm the presence of its key structural features. The primary amine, protonated as a hydrochloride salt (-NH3+), gives rise to distinct stretching and bending vibrations. The aromatic ring and the propoxy group also exhibit characteristic absorptions.

Key vibrational bands are observed in several distinct regions of the spectrum. The N-H stretching vibrations of the ammonium (B1175870) group typically appear as a broad band in the 3200-2800 cm⁻¹ region. This broadening is a result of extensive hydrogen bonding. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy and methylene (B1212753) groups are found just below 3000 cm⁻¹.

The "fingerprint region" below 1600 cm⁻¹ is complex but highly informative. It contains the N-H bending vibrations, C-C stretching vibrations of the aromatic ring, and the C-O stretching of the ether linkage. The asymmetric and symmetric bending modes of the -NH3+ group are expected around 1600-1500 cm⁻¹. The aromatic C-N stretching vibration is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com The aryl-alkyl ether linkage gives rise to a strong, characteristic C-O stretching band.

Interactive Data Table: FT-IR Vibrational Assignments

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Ammonium (-NH₃⁺) | 3200 - 2800 | Broad, Strong |

| C-H Stretch (Aromatic) | C-H (sp²) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | C-H (sp³) | 2960 - 2850 | Medium to Strong |

| N-H Bend (Asymmetric) | Primary Ammonium (-NH₃⁺) | ~1610 | Medium |

| N-H Bend (Symmetric) | Primary Ammonium (-NH₃⁺) | ~1500 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium (multiple bands) |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1260 - 1200 | Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether | 1050 - 1000 | Medium |

Electronic (UV-Vis) Spectroscopic Characterization

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. Aromatic compounds typically exhibit multiple absorption bands originating from π → π* transitions. youtube.com For benzene itself, a primary, high-intensity band (E-band) appears around 204 nm, and a secondary, lower-intensity band with fine structure (B-band) is observed around 255 nm. youtube.com

The presence of substituents on the benzene ring affects the position and intensity of these absorption maxima. The propoxy group, an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) of these bands due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. up.ac.za The methanamine hydrochloride group may also influence the electronic transitions. Consequently, the B-band is expected to be red-shifted into the 260-280 nm region. The more intense E-band would also be expected to shift to a longer wavelength, likely appearing in the 210-230 nm range.

Interactive Data Table: Electronic Transitions

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | Substituted Benzene | 210 - 230 | High |

| π → π* (B-band) | Substituted Benzene | 260 - 280 | Low to Medium |

Method Validation and Implementation of Green Analytical Chemistry Principles

Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification

To ensure the reliability of quantitative analysis for this compound, a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters are defined by international guidelines.

Specificity: This ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities or degradation products. This is typically demonstrated by analyzing placebo samples and stressed samples and observing no interfering peaks at the retention time of the analyte.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is assessed by analyzing a series of standards at different concentrations and is typically expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. nih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. d-nb.info Acceptable recovery is generally within 98-102%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). nih.gov Precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified. nih.gov The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. d-nb.info These are usually calculated based on the standard deviation of the response and the slope of the calibration curve.

Interactive Data Table: Representative HPLC Method Validation Parameters

| Parameter | Specification | Typical Result |

| Specificity | No interference at analyte retention time | Complies |

| Linearity Range | e.g., 1 - 100 µg/mL | 2 - 20 µg/mL nih.gov |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 nih.gov |

| Accuracy (% Recovery) | 98.0 - 102.0% | 101.07% nih.gov |

| Precision - Repeatability (RSD) | ≤ 2.0% | 1.44% nih.gov |

| Precision - Intermediate (RSD) | ≤ 2.0% | 1.85% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Eco-Friendly Analytical Method Development and Assessment (e.g., AGREE, Eco-Scale)

Modern analytical chemistry emphasizes the development of environmentally benign methods, aligning with the principles of Green Analytical Chemistry (GAC). The greenness of an analytical method can be quantitatively assessed using various metric tools.

Analytical Eco-Scale: This is a semi-quantitative tool that evaluates the greenness of a method based on penalty points. acs.org A perfect, ideal green method starts with a score of 100. Penalty points are then subtracted for each aspect of the method that deviates from the green ideal, such as the use of hazardous solvents, high energy consumption, or generation of waste. acs.org The final score categorizes the method's greenness, with scores above 75 considered excellent. rsc.org For an HPLC method, points might be deducted for using acetonitrile or methanol, for high solvent consumption per sample, or for energy used by the instrument.

AGREE (Analytical GREEnness): This is a more comprehensive, software-based tool that assesses the method against all 12 principles of Green Analytical Chemistry. acs.org The result is presented as a circular pictogram where each of the 12 segments corresponds to a GAC principle and is colored from deep green (favorable) to red (unfavorable). acs.org The final score is a number in the center, ranging from 0 to 1. researchgate.net This provides a detailed and holistic view of the method's environmental impact, considering factors like sample size, automation, and the origin of reagents. acs.org An AGREE score of 0.68, for instance, indicates a good balance between analytical performance and environmental sustainability. researchgate.net

Developing a green HPLC method for this compound would involve using greener solvents like ethanol (B145695) instead of acetonitrile, reducing the column dimensions to minimize solvent use, and optimizing the method for a shorter run time to save energy.

Interactive Data Table: Greenness Assessment of a Hypothetical HPLC Method

| Metric Tool | Assessment Criteria | Potential Score/Result | Interpretation |

| Analytical Eco-Scale | Based on penalty points for hazards and consumption. | 88 nih.gov | Excellent Green Method |

| AGREE | Based on the 12 principles of GAC. | 0.75 | Good Greenness Profile |

Computational and Theoretical Chemistry Investigations of 3 Propoxyphenyl Methanamine Hydrochloride and Its Interactions

Molecular Modeling and Simulation for Conformational and Intermolecular Studies

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, molecular modeling and simulation techniques are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over longer timescales.

Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecular system. These methods are computationally less expensive than quantum chemical calculations, allowing for the study of larger systems and longer simulation times. Molecular dynamics (MD) simulations use the forces calculated from MM to simulate the motion of atoms and molecules over time, providing a dynamic picture of the system. nottingham.edu.cn

For (3-Propoxyphenyl)methanamine hydrochloride, MD simulations can be used to explore its conformational space by simulating the molecule's behavior over nanoseconds or even microseconds. nih.gov This can reveal the preferred conformations of the propoxy chain and the methanamine group, as well as the energy barriers between different conformations. nih.gov

Illustrative Conformational Analysis Results for this compound from MD Simulations

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.0 | 65 |

| Gauche (+) | ~60° | 1.2 | 17.5 |

Note: The data in this table is illustrative and represents typical values that could be obtained from molecular dynamics simulations.

The behavior of a molecule can be significantly influenced by its solvent environment. Solvation models are used in computational chemistry to account for the effects of the solvent on the solute molecule. These models can be either explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant. researchgate.net

For this compound, which is a salt, the presence of a solvent like water is crucial for its dissolution and ionization. rsc.org Solvation models can be used to study how water molecules interact with the ammonium (B1175870) cation and the chloride anion, and how this affects the conformation and reactivity of the (3-Propoxyphenyl)methanamine cation. mdpi.com These models can provide insights into the hydration shell around the molecule and the energetics of the solvation process.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-Propoxyphenyl)methanamine |

Application in Structure-Based and Ligand-Based Drug Design Paradigms

The exploration of this compound in modern drug discovery heavily relies on computational and theoretical chemistry. These in silico methods provide a rational framework for understanding its potential biological interactions and physicochemical properties, thereby guiding further experimental studies. The application of structure-based and ligand-based drug design paradigms allows for the efficient prediction of molecular behavior, optimization of lead compounds, and identification of novel therapeutic agents.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein). elsevierpure.comnih.gov This method simulates the interaction between a ligand, such as (3-Propoxyphenyl)methanamine, and the binding site of a biological target. The primary goal is to calculate a binding score, often expressed in kcal/mol, which estimates the strength of the interaction. chemrxiv.orgmdpi.com A lower, more negative score generally indicates a more stable and favorable binding interaction.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the protein's active site. mdpi.com The resulting poses are then scored based on a force field that evaluates various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

Molecular dynamics (MD) simulations can be employed following docking to provide a more dynamic and refined view of the ligand-receptor complex, assessing its stability over time in a simulated physiological environment. nih.gov For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the specific molecular interactions that govern its binding, such as hydrogen bonds formed by its primary amine or hydrophobic interactions involving its propoxy group and phenyl ring.

Interactive Table: Hypothetical Molecular Docking Results for (3-Propoxyphenyl)methanamine

This table presents illustrative docking scores to demonstrate how results are typically displayed. These are not based on published experimental data.

| Target Protein Class | Specific Target (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| G-Protein Coupled Receptor | Dopamine (B1211576) D3 Receptor | -8.5 | Asp110, Phe346 |

| Enzyme | Monoamine Oxidase B | -7.9 | Tyr435, Cys172 |

| Ion Channel | Voltage-gated Sodium Channel | -9.1 | Phe1764, Tyr1771 |

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore represents the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govarxiv.org

Pharmacophore models can be generated through two primary approaches:

Ligand-Based: This method is used when the structures of several known active ligands are available but the receptor structure is unknown. The ligands are superimposed to identify common chemical features that are essential for their biological activity.

Structure-Based: When the 3D structure of the target protein is known, a pharmacophore can be derived directly from the key interaction points between the receptor and a bound ligand. mdpi.com

Once a pharmacophore model for a compound like (3-Propoxyphenyl)methanamine is developed, it can be used as a 3D query for virtual screening. nih.gov Virtual screening involves rapidly searching large databases of chemical compounds to identify molecules that match the pharmacophore model. e3s-conferences.orgnih.gov This process efficiently filters vast libraries, prioritizing a smaller, more manageable set of candidates for further experimental testing, thereby accelerating the discovery of novel compounds with potential therapeutic activity.

Interactive Table: Potential Pharmacophoric Features of (3-Propoxyphenyl)methanamine

| Pharmacophoric Feature | Structural Origin in (3-Propoxyphenyl)methanamine | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) group | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor's active site. |

| Aromatic Ring (AR) | Phenyl group | Pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

| Hydrophobic (HY) | Propoxy chain (-O-CH2CH2CH3) | Van der Waals interactions within nonpolar pockets of a binding site. |

| Positive Ionizable (PI) | Protonated amine (-NH3+) at physiological pH | Electrostatic interactions with negatively charged residues like Aspartic acid or Glutamic acid. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. By analyzing a series of related compounds, QSAR models can predict the properties of new, untested molecules. Cheminformatics provides the computational tools and techniques to analyze these chemical datasets and build predictive models. mdpi.com

A key application of cheminformatics is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors are then used in QSAR models to predict properties crucial for drug development, such as absorption, distribution, metabolism, and excretion (ADME).

For this compound, important descriptors include:

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. wikipedia.org It is a valuable predictor of a drug's ability to permeate cell membranes. A TPSA value below 140 Ų is generally associated with good oral bioavailability, while a value below 90 Ų suggests the potential to cross the blood-brain barrier. wikipedia.org The calculated TPSA for (3-Propoxyphenyl)methanamine is 35.3 Ų. nih.gov

These descriptors, among others, allow for the early-stage assessment of a compound's drug-like properties, guiding lead optimization and reducing the likelihood of late-stage failures in the drug discovery pipeline.

Interactive Table: Computed Physicochemical Properties of (3-Propoxyphenyl)methanamine

| Property/Descriptor | Value | Significance in Drug Design |

| Molecular Formula | C10H15NO | Basic structural information. |

| Molecular Weight | 165.23 g/mol | Influences size-related absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 35.3 Ų nih.gov | Suggests excellent potential for cell membrane and blood-brain barrier permeation. wikipedia.org |

| cLogP (Predicted) | 2.1 - 2.5 | Indicates a balance between solubility and lipid permeability, favorable for absorption. |

| Hydrogen Bond Donors | 1 nih.gov | Contributes to binding specificity and solubility. |

| Hydrogen Bond Acceptors | 2 nih.gov | Contributes to binding specificity and solubility. |

| Rotatable Bond Count | 5 nih.gov | Relates to conformational flexibility, which can influence binding affinity and permeability. |

In Vitro and Non Human in Vivo Biochemical and Pharmacological Research

Enzyme Modulation and Inhibition Profiling

Research into the cholinesterase inhibition potential of (3-Propoxyphenyl)methanamine hydrochloride is primarily informed by studies on analogous compounds. For instance, a series of 3-[3-(amino)propoxy]benzenamines demonstrated acetylcholinesterase (AChE) inhibitory activity, with IC50 values ranging from 8.99 to 28.31 μM. Specifically, 3-[3-(pyrrolidino)propoxy]benzenamine and 3-[3-(imidazolo)propoxy]benzenamine showed AChE inhibition with IC50 values of 8.99 and 17.87 μM, respectively. Cholinesterase inhibitors are a key therapeutic class for Alzheimer's disease, acting to increase acetylcholine (B1216132) levels in the brain.

While direct experimental data for this compound is not available, the activity of these structurally related molecules suggests a potential for interaction with cholinesterases. Butyrylcholinesterase (BChE) is also a relevant target, and selective inhibitors of BChE are being investigated for therapeutic applications.

Table 1: Acetylcholinesterase Inhibition by Analogs of this compound

| Compound | IC50 (µM) |

|---|---|

| 3-[3-(pyrrolidino)propoxy]benzenamine | 8.99 |

| 3-[3-(imidazolo)propoxy]benzenamine | 17.87 |

Data sourced from a study on 3-[3-(amino)propoxy]benzenamines as acetylcholinesterase inhibitors.

The inhibitory effects of this compound on human carbonic anhydrase (hCA) isoenzymes I and II have been investigated through studies of similar chemical structures. Carbonic anhydrase inhibitors are a class of pharmaceuticals with a variety of applications. For example, research on trimethoxyindane derivatives revealed potent inhibition of both hCA I and hCA II in the low nanomolar range. These derivatives were found to be effective inhibitors with Ki values ranging from 1.66 to 4.14 nM for hCA I and 1.37 to 3.12 nM for hCA II.

These findings suggest that compounds with structural similarities to this compound can exhibit significant inhibitory activity against these ubiquitous cytosolic isoenzymes.

Table 2: Inhibition Constants (Ki) of Trimethoxyindane Derivatives against hCA I and hCA II

| Isoenzyme | Ki Range (nM) |

|---|---|

| hCA I | 1.66 - 4.14 |

| hCA II | 1.37 - 3.12 |

Data from a study on the inhibition effects of trimethoxyindane derivatives.

There is currently no direct evidence to suggest that this compound is an inhibitor or allosteric modulator of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The ROCK signaling pathway is a subject of interest in various therapeutic areas, and specific inhibitors have been developed and studied. For example, RKI1447 is a known inhibitor of both ROCK1 and ROCK2, while KD025 (belumosudil) is a selective ROCK2 inhibitor. These compounds have been shown to modulate inflammatory responses and other cellular processes. Further research would be necessary to determine if this compound has any activity at these kinases.

The metabolic stability and potential for drug-drug interactions of a compound are often assessed through in vitro inhibition studies of cytochrome P450 (CYP) enzymes. These studies are crucial in drug development to predict how a compound will be metabolized in the body. A standard panel of CYP enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5, is typically used for this purpose.

While specific in vitro CYP inhibition data for this compound is not available in the public domain, it is a critical parameter that would need to be determined to understand its metabolic profile and potential for interaction with other drugs.

Receptor Binding and Functional Characterization (non-human or cell-based)

The dopamine (B1211576) D3 receptor (D3R) is a target of interest for various neurological and psychiatric conditions. The development of D3R-selective ligands has been challenging due to the high homology with the D2 receptor. While direct binding data for this compound is not available, studies on other classes of compounds, such as substituted-4-phenylpiperazines, have provided insights into the structural requirements for D3R selectivity. For these compounds, high affinity for D3R has been reported, with Ki values in the low nanomolar range. The selectivity over D2R is often achieved by modifications that reduce affinity for D2R rather than increasing affinity for D3R. The potential of this compound to bind to dopamine receptor subtypes would need to be determined through specific radioligand binding assays.

Dopamine Receptor Subtype Binding and Selectivity (e.g., D3R)

Saturation and Competition Radioligand Binding Assays in Cell Lines and Tissue Homogenates

Saturation and competition radioligand binding assays are fundamental techniques used to characterize the interaction of a ligand with its receptor. Saturation assays are employed to determine the density of receptors (Bmax) in a given tissue or cell line and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. Competition assays, on the other hand, are used to determine the affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a known radioligand from its receptor.

These experiments are typically performed using cell membranes from recombinant cell lines expressing a specific receptor or homogenates from tissues known to be rich in the receptor of interest. The process involves incubating the membranes or homogenates with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured to determine the extent of displacement.

Despite a thorough search, no studies were identified that have performed saturation or competition radioligand binding assays specifically with this compound.

Receptor Occupancy and Functional Readouts

Receptor occupancy studies aim to quantify the proportion of receptors that are bound by a ligand at a given concentration, which is crucial for correlating pharmacological effects with target engagement. In non-human in vivo studies, this can be assessed using techniques like positron emission tomography (PET) with a suitable radiotracer. In vitro functional assays measure the physiological response triggered by ligand binding, such as changes in second messenger levels (e.g., cAMP, Ca2+), enzyme activity, or gene expression. These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

No published data is available on the receptor occupancy of this compound or its effects on any functional readouts.

Histamine (B1213489) Receptor Ligand Properties and Selectivity (e.g., H3R, H4R)

The histamine H3 and H4 receptors are G protein-coupled receptors that play significant roles in neurotransmission and immunomodulation, respectively. The development of selective ligands for these receptors is an active area of research for various therapeutic applications.

Affinity Determination (Ki) and Ligand Efficiency Analysis

The affinity (Ki) of a compound for a receptor is a measure of how tightly it binds. It is a critical parameter in drug discovery, as high affinity is often a prerequisite for potent biological activity. Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (heavy atom count), providing an indication of the quality of the molecular interactions. It is used to guide the optimization of lead compounds.

There are no reports in the scientific literature detailing the affinity (Ki) or ligand efficiency of this compound for histamine H3 or H4 receptors.

Development and Application of Fluorescent Probes for Receptor Visualization

Fluorescent probes are valuable tools for studying receptor localization, trafficking, and ligand binding in real-time in living cells. These probes are typically derived from known ligands that are chemically modified to include a fluorophore. The development of such probes requires a deep understanding of the structure-activity relationship of the parent ligand to ensure that the fluorescent tag does not significantly impair receptor binding.

No research has been published on the development or use of fluorescent probes derived from or related to this compound for the visualization of any receptor.

Neurokinin Receptor (NK1) Binding and Signaling Cascade Studies (e.g., in tissue homogenates)

The neurokinin 1 (NK1) receptor is the primary receptor for the neuropeptide Substance P. It is involved in pain transmission, inflammation, and mood regulation. Studies on NK1 receptor binding typically use radiolabeled Substance P or a known NK1 antagonist in tissue homogenates from brain regions where the receptor is abundant. Signaling cascade studies would investigate the effect of a compound on downstream events following NK1 receptor activation, such as G-protein coupling and second messenger production.

There is no available research data on the binding of this compound to the NK1 receptor or its influence on NK1 receptor-mediated signaling cascades.

Mechanistic Elucidation of Ligand-Target Interactions

A thorough review of scientific literature reveals a significant lack of published research specifically detailing the mechanistic interactions of this compound with biological targets. While the compound is available from various chemical suppliers for research purposes, dedicated studies elucidating its binding mechanisms through structural biology, biophysical techniques, or binding site characterization are not present in publicly accessible databases.

Consequently, the following sections reflect the absence of specific data for this compound and instead describe the general principles and methodologies that would be employed in such research.

Structural Biology Approaches (e.g., Co-crystallography of protein-ligand complexes)

There are currently no publicly available reports of the co-crystallization of this compound with any protein target. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. Such a study would provide precise information on the binding pose of the compound within the protein's active or allosteric site. It would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for molecular recognition and binding affinity. Without a co-crystal structure, the exact orientation and interaction patterns of this compound with a biological target remain speculative.

Biophysical Techniques for Binding Thermodynamics and Kinetics

No specific biophysical data on the binding thermodynamics or kinetics of this compound have been published. Biophysical methods are essential for quantifying the affinity and the rates of association and dissociation of a ligand to its target. Techniques such as Isothermal Titration Calorimetry (ITC) could be used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be employed to measure the association rate constant (kon) and the dissociation rate constant (koff), which together also determine the binding affinity.

The table below illustrates the type of data that would be generated from such experiments, though it must be emphasized that this is a hypothetical representation due to the lack of actual research on this compound.

| Biophysical Parameter | Description | Hypothetical Value for a Ligand-Target Interaction |

| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the concentration of ligand at which half of the target protein is occupied. A lower KD signifies higher affinity. | Data Not Available |

| Association Rate (kon) | The rate at which the ligand binds to the target protein. | Data Not Available |

| Dissociation Rate (koff) | The rate at which the ligand unbinds from the target protein. | Data Not Available |

| Enthalpy (ΔH) | The change in heat content of the system upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. | Data Not Available |

| Entropy (ΔS) | The change in the randomness or disorder of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. | Data Not Available |

Allosteric vs. Orthosteric Binding Site Characterization

There is no information available in the scientific literature to characterize the binding site of this compound as either orthosteric or allosteric. Orthosteric ligands bind to the primary, evolutionarily conserved active site of a protein, where the endogenous substrate or ligand binds. In contrast, allosteric ligands bind to a topographically distinct site, inducing a conformational change in the protein that modulates the activity of the orthosteric site.

To determine the nature of the binding site, competition binding assays would be necessary. In these experiments, the ability of this compound to displace a known orthosteric ligand would be assessed. If the compound competes directly with the orthosteric ligand, it suggests an orthosteric binding mode. Conversely, if it modulates the binding of the orthosteric ligand without direct competition (e.g., by decreasing its affinity or binding capacity), an allosteric mechanism would be indicated. Functional assays would also be crucial to observe if the compound acts as a competitive or non-competitive inhibitor/modulator.

Mechanistic Investigations of Metabolic Fate and Biotransformation Non Clinical

In Vitro Metabolic Stability Assessment and Metabolite Identification

In vitro models are fundamental in early drug metabolism studies to predict a compound's behavior in vivo. nuvisan.com These assays help in understanding the rate of metabolism and identifying the metabolic pathways.

The liver is the primary site of drug metabolism. thermofisher.com Therefore, in vitro systems derived from the liver, such as hepatic microsomes and isolated hepatocytes, are commonly used to assess metabolic stability. researchgate.net Hepatic microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for Phase I metabolism. nih.gov Isolated hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic processes. thermofisher.comnih.gov

The metabolic stability of (3-Propoxyphenyl)methanamine hydrochloride would be evaluated by incubating the compound with either human liver microsomes or cryopreserved human hepatocytes. nuvisan.comresearchgate.net The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this data, key pharmacokinetic parameters such as the half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.com

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes and Hepatocytes

| Parameter | Human Liver Microsomes | Human Hepatocytes |

|---|---|---|

| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 15, 30, 60, 120 |

| Half-life (t1/2, min) | 25.8 | 45.2 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 26.9 | 15.3 |

| Percent Remaining at 60 min | 28% | 48% |

This interactive table contains hypothetical data for illustrative purposes.

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and structurally characterizing metabolites. Following incubation in hepatic systems, samples are analyzed to detect and identify new molecular entities that are products of the biotransformation of this compound. The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, which aids in proposing their structures.

For this compound, several metabolic pathways could be anticipated, including O-depropylation of the propoxy group, hydroxylation of the aromatic ring, and N-dealkylation of the aminomethyl group. dshs-koeln.de HRMS would be employed to confirm these and other potential metabolic routes.

Table 2: Hypothetical Major Metabolites of this compound Identified by HRMS

| Metabolite | Proposed Biotransformation | m/z (Measured) | m/z (Calculated) | Mass Error (ppm) |

|---|---|---|---|---|

| M1 | O-depropylation | 138.0862 | 138.0868 | -4.3 |

| M2 | Aromatic Hydroxylation | 196.1281 | 196.1287 | -3.1 |

| M3 | N-deamination | 167.0964 | 167.0970 | -3.6 |

This interactive table contains hypothetical data for illustrative purposes.

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many xenobiotics. mdpi.combohrium.com

To determine which CYP isoforms are involved in the metabolism of this compound, a series of experiments would be conducted. These typically involve incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measuring the formation of metabolites. nih.gov Alternatively, chemical inhibitors selective for specific CYP isoforms can be used in incubations with human liver microsomes. nih.gov Based on general patterns of drug metabolism, CYP3A4 and CYP2D6 are often involved in the metabolism of compounds with structures similar to this compound. nih.gov

Table 3: Hypothetical Contribution of CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Relative Contribution (%) |

|---|---|

| CYP1A2 | < 5 |

| CYP2C9 | 10 |

| CYP2C19 | 15 |

| CYP2D6 | 35 |

| CYP3A4 | 45 |

This interactive table contains hypothetical data for illustrative purposes.

Computational and Experimental Approaches to Predict Metabolic Pathways

The integration of computational and advanced experimental techniques provides a deeper understanding of metabolic pathways.

In silico models have become essential in the early stages of drug discovery for predicting the metabolic fate of new chemical entities. nih.govnih.gov These computational tools use algorithms and databases of known metabolic reactions to predict the likely metabolites of a novel compound based on its chemical structure. semanticscholar.org For this compound, software could predict sites of metabolism that are most susceptible to enzymatic attack, such as the propoxy group, the aromatic ring, and the amino group. mdpi.com This information helps to guide the design of subsequent in vitro and in vivo metabolism studies.

Isotopic labeling, where certain atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful technique for tracing the metabolic fate of a compound. core.ac.uknih.gov When a stable isotope-labeled version of this compound is used in metabolism studies, the resulting metabolites will also contain the isotopic label. nih.govresearchgate.net This makes them easily distinguishable in mass spectrometry analysis and can help to confirm metabolic pathways. isolife.nl

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information about metabolites. nih.gov When metabolites can be isolated in sufficient quantities, NMR analysis can definitively determine their chemical structure, which is often challenging with mass spectrometry alone.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxy-phenyl)methanamine (M1, hypothetical) |

| (3-propoxy-4-hydroxyphenyl)methanamine (M2, hypothetical) |

Enzyme Kinetics of Metabolic Transformations

Information regarding the enzyme kinetics of this compound is not present in the accessible scientific literature. This section would typically detail the affinity of the compound for its metabolizing enzymes and the maximum rate at which it can be metabolized.

Determination of Km and Vmax Values for Key Metabolic Enzymes

There are no published studies that report the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the metabolism of this compound. These values are essential for predicting how the compound will be processed in the body at different concentrations. The Km value indicates the substrate concentration at which the metabolic reaction proceeds at half its maximum velocity, providing a measure of the enzyme's affinity for the compound. The Vmax represents the maximum rate of metabolism. Without this data, a quantitative understanding of its metabolic profile is not possible.

Characterization of Enzyme Inducers and Inhibitors Affecting Metabolism

Similarly, there is no available research identifying or characterizing specific enzyme inducers or inhibitors that affect the metabolism of this compound. Enzyme inducers are substances that can increase the rate of metabolism, potentially decreasing the compound's efficacy. Conversely, inhibitors can slow down metabolism, which could lead to an accumulation of the compound and potential toxicity. The absence of such data means that potential drug-drug interactions involving this compound cannot be predicted.

Q & A

Basic: What are the recommended synthetic pathways for (3-Propoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, intermediates like 3-propoxybenzaldehyde can be condensed with methylamine under reducing conditions (e.g., NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol) to form the target compound . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCE) enhance reaction rates.

- Catalyst stoichiometry : Excess NaBH(OAc)₃ (2.0 equivalents) improves yield in reductive amination .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps.

Advanced: How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

Methodological Answer:

Discrepancies in or NMR signals (e.g., unexpected splitting or shifts) can arise from conformational flexibility or impurities. Strategies include:

- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations .

- Variable-temperature NMR to identify dynamic equilibria (e.g., rotamers) .

- HRMS validation to confirm molecular formula and rule out impurities .

Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

Advanced: What strategies are effective in improving the stereoselectivity of this compound synthesis?

Methodological Answer:

Stereoselective synthesis can be achieved via:

- Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation .

- Intermediate control : Stereoselective reduction of imine intermediates (e.g., using NaBH₄ in methanol for cis/trans selectivity) .

- Crystallization-induced asymmetric transformation to enrich enantiomers .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Waste disposal : Segregate hazardous waste and collaborate with certified waste management services .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

- Radiolabeled tracers : Synthesize -labeled analogs to track metabolic fate in vitro/in vivo .

- LC-MS/MS profiling : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .

Basic: What are the common sources of impurities in this compound, and how can they be mitigated during synthesis?

Methodological Answer:

- By-products : Unreacted starting materials or over-reduced intermediates. Mitigation:

Advanced: In pharmacological studies, how can the functional selectivity of derivatives be assessed against target receptors?

Methodological Answer:

- Functional assays : Measure cAMP accumulation or calcium flux in cells expressing target receptors (e.g., serotonin receptors) to assess agonist/antagonist activity .